molecular formula C14H24N2O6 B8053267 Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate

Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate

Cat. No.: B8053267
M. Wt: 316.35 g/mol
InChI Key: PLCOMGLWKQJESQ-UHFFFAOYSA-N
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Description

Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate (CAS 236406-49-8 for the free base) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 2 and 7 of the spiro[4.4]nonane framework. The oxalate salt (2:1 stoichiometry) has a molecular formula of C₁₂H₂₂N₂O₂·½(C₂H₂O₄) and a molecular weight of 226.32 (free base) . Its storage requires an inert atmosphere at 2–8°C, reflecting sensitivity to moisture and oxidation . The compound is widely used in pharmaceutical synthesis, particularly as a precursor for D4 receptor antagonists and PET radiotracers .

Properties

IUPAC Name

tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCOMGLWKQJESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure B: Alkylation with Halo-Derivatives

In this method, tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (0.66 mmol) reacts with halo-derivatives (0.73 mmol) in acetonitrile (ACN) at room temperature, using potassium carbonate (K₂CO₃) as a base. The reaction mixture is stirred for 3 hours, followed by extraction with ethyl acetate (EtOAc) and purification via silica gel chromatography. This procedure yields alkylated derivatives such as 6e and 12a , with typical yields ranging from 60–75%.

Key Parameters :

  • Solvent : ACN enhances nucleophilicity and solubility.

  • Base : K₂CO₃ facilitates deprotonation without side reactions.

  • Temperature : Room temperature minimizes decomposition risks.

Procedure C: Bromide Substitution under Reflux

For bromide substitutions, the deprotected spirocyclic amine reacts with alkyl bromides in ACN under reflux conditions. After 4 hours, the mixture is quenched with water, extracted with EtOAc, and purified. This method produces compounds like 8a and 9a , with yields of 50–65%.

Advantages :

  • Reflux conditions accelerate reaction kinetics.

  • Bromides offer superior leaving-group ability compared to chlorides.

Procedure D: Acylation with Acyl Chlorides

Acylation involves reacting the spirocyclic amine with acyl chlorides in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. After 1 hour, the product is washed with NH₄Cl and NaHCO₃, then purified via flash chromatography. Derivatives like 10a and 10b are obtained in 70–80% yields.

Critical Considerations :

  • Low temperature prevents exothermic side reactions.

  • TEA neutralizes HCl byproducts, driving the reaction forward.

Procedure E: Sequential Deprotection and Acylation

This two-step process involves deprotecting the tert-butyl group with HCl in DCM, followed by acylation with acyl chlorides in DCM/TEA. Compounds such as 7a and 11a are synthesized with yields of 55–70%.

Challenges :

  • Deprotection requires strict anhydrous conditions.

  • Excess acyl chloride may lead to over-acylation.

Procedure H: Oxalate Salt Formation

The final step converts the free base into the oxalate salt by treating tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate with oxalic acid in a polar solvent. The product precipitates upon cooling and is filtered to obtain the crystalline oxalate salt.

Optimization Tips :

  • Solvent Choice : Ethanol or methanol improves solubility.

  • Stoichiometry : A 1:1 molar ratio ensures complete salt formation.

Optimization of Reaction Parameters

Solvent Selection

Solvents critically influence reaction efficiency:

SolventRoleExample Use Case
ACNPolar aproticAlkylation (Procedure B)
DCMLow polarityAcylation (Procedure D)
EthanolProtic, polarOxalate formation (H)

ACN’s high dielectric constant facilitates SN2 mechanisms, while DCM’s inertness suits acylation.

Temperature and Reaction Time

  • Alkylation : Room temperature avoids side reactions.

  • Acylation : 0°C prevents exothermic decomposition.

  • Reflux : Accelerates bromide substitutions but risks thermal degradation.

Catalysts and Reagent Ratios

  • Base : K₂CO₃ (2 eq) ensures complete deprotonation.

  • Oxalic Acid : Stoichiometric use (1 eq) prevents excess acid contamination.

Industrial-Scale Production Considerations

Scaling laboratory methods requires addressing:

  • Solvent Recovery : Ethanol and ACN are recycled via distillation.

  • Purification : Centrifugal partition chromatography replaces silica gel for cost efficiency.

  • Yield Optimization : Continuous flow reactors enhance mixing and heat transfer.

Pilot-Scale Data :

  • Batch processes achieve 60–70% yields.

  • Continuous systems improve yields to 75–85% through precise parameter control.

Characterization and Analytical Data

Synthetic products are validated using:

Nuclear Magnetic Resonance (NMR)

  • Compound 6a :

    • ¹H NMR (CDCl₃) : δ 7.18–7.31 (m, 2H), 1.47 (s, 9H).

    • ¹³C NMR : δ 147.7 (C=O), 38.0 (spiro carbon).

Mass Spectrometry

  • Molecular Ion : m/z 542.7 [M+H]⁺ aligns with the molecular formula C₂₆H₄₆N₄O₈ .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate can undergo oxidation reactions, particularly at the nitrogen atoms in the spirocyclic ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group. Nucleophiles such as amines or thiols can replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); reactions are usually performed in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions often require a base such as triethylamine and are conducted in solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: N-oxides or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate has been investigated for its potential use in drug development. Its structural characteristics allow it to act as a scaffold for the synthesis of bioactive compounds. The compound's spirocyclic structure is particularly valuable in designing molecules that can interact with biological targets effectively.

Case Study: Anticancer Activity
Research has indicated that derivatives of diazaspiro compounds exhibit anticancer properties. For example, studies have shown that certain modifications to the diazaspiro framework can enhance cytotoxicity against various cancer cell lines. This suggests that this compound could serve as a lead compound for further development into anticancer agents .

Synthetic Organic Chemistry

Building Block for Synthesis
The compound is utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for constructing complex molecular architectures. For instance, it can participate in nucleophilic substitution reactions and cycloadditions, leading to the formation of diverse chemical entities .

Table: Synthetic Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReacts with alkyl halides to form substituted products55
CycloadditionForms cyclic compounds through [3+2] cycloadditionVariable
DeprotectionRemoval of protecting groups in multi-step synthesisHigh

Material Science

Polymerization Processes
this compound has potential applications in polymer chemistry. Its functional groups can be incorporated into polymer backbones, leading to materials with enhanced mechanical properties and thermal stability.

Case Study: Polymer Blends
Recent studies have explored the incorporation of this compound into polymer blends to improve compatibility and performance in applications such as coatings and adhesives. The addition of diazaspiro units has been shown to enhance the tensile strength and elasticity of the resulting materials .

Mechanism of Action

The mechanism by which tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The spirocyclic structure can enhance binding affinity and selectivity by fitting into the active site of enzymes or receptors more effectively than linear compounds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Spiro System Molecular Formula Molecular Weight Key Features
Target Compound 236406-49-8 [4.4] C₁₂H₂₂N₂O₂ 226.32 Rigid [4.4] system, oxalate salt
tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate 1523571-08-5 [3.5] C₂₆H₄₆N₄O₈ 542.67 Smaller spiro[3.5], higher MW
tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate 2007920-32-1 [3.5] C₁₂H₁₈F₂N₂O₂ 272.29 Fluorinated, enhanced lipophilicity
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate 1523572-07-7 [4.5] C₁₄H₂₄N₂O₂ 252.35 Larger [4.5] system, decane core

Key Observations :

  • Functional Modifications : Fluorination in spiro[3.5] derivatives (e.g., CAS 2007920-32-1) enhances metabolic stability but may reduce aqueous solubility .
  • Molecular Weight : Oxalate salts (e.g., CAS 1523571-08-5) exhibit higher molecular weights due to counterion contributions, impacting solubility and formulation .

Biological Activity

Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

The compound has the following chemical properties:

  • CAS Number : 1788054-69-2
  • Molecular Formula : C26H46N4O8
  • Molecular Weight : 542.67 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological properties.

This compound exhibits several biological activities, primarily through its interaction with various biological targets. Its mechanism of action is believed to involve modulation of neurotransmitter systems and potential inhibition of certain enzymes.

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter levels, particularly in the central nervous system (CNS). It is hypothesized to act on serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy and safety of this compound:

  • In vitro Studies : Cell-based assays have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties.
  • In vivo Studies : Animal models have shown promising results in reducing symptoms associated with anxiety and depression when treated with this compound, indicating its potential as a psychotropic agent.

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal investigated the antidepressant-like effects of this compound in mice. The results indicated a significant decrease in immobility time during forced swim tests, suggesting an increase in antidepressant activity compared to control groups.

Case Study 2: Anti-Cancer Activity

Another study focused on the anti-cancer properties of the compound against human breast cancer cells (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent inhibition of cell proliferation and induction of apoptosis.

Research Findings Summary Table

Study TypeFindingsReference
In VitroInduces apoptosis in cancer cell lines
In VivoReduces anxiety-like behavior in animal models
PharmacologicalModulates neurotransmitter levels

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves before use and dispose of contaminated gloves properly .
  • Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .
  • Spill Management : Sweep or vacuum spills into sealed containers; avoid environmental release .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

Q. How can researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC or LC-MS for purity assessment. Confirm structure via 1^1H/13^13C NMR (key signals: tert-butyl group at ~1.4 ppm, spirocyclic amine protons at 3.0–4.0 ppm) and FT-IR (carboxylate C=O stretch at ~1700 cm1^{-1}) .
  • Physicochemical Data : Cross-check molecular weight (240.3 g/mol) and CAS number (1194376-44-7) with supplier specifications .

Q. What first-aid measures are critical in case of accidental exposure?

  • Methodological Answer :

  • Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
  • Eye Exposure : Flush eyes with water for 15 minutes; seek medical attention .
  • Ingestion : Rinse mouth with water; do not induce vomiting .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported hazard classifications (e.g., acute toxicity vs. “no known hazards”)?

  • Methodological Answer :

  • Data Validation : Cross-reference SDS from multiple suppliers. For example, Combi-Blocks reports “no known hazards” , while Indagoo lists acute oral toxicity (H302) and skin/eye irritation (H315/H319) .
  • Precautionary Principle : Assume worst-case hazards (e.g., treat as Category 4 acute toxin) until verified via in-house toxicological assays (e.g., zebrafish embryo toxicity testing) .

Q. What decomposition pathways occur under thermal stress, and how do they impact experimental design?

  • Methodological Answer :

  • Thermal Degradation : At >200°C, decomposition yields carbon monoxide (CO) and nitrogen oxides (NOx_x), requiring gas scrubbers in high-temperature reactions .
  • Mitigation : Use controlled heating (e.g., oil baths instead of open flames) and monitor reaction conditions with thermocouples .

Q. How does the compound’s stability vary under acidic/basic conditions in multi-step synthesis?

  • Methodological Answer :

  • Stability Profile : The tert-butyl carbamate group is acid-labile. Avoid strong acids (e.g., TFA) unless deliberate deprotection is intended. Stability in mild bases (pH 7–9) is acceptable for short durations .
  • Experimental Optimization : Conduct stability assays (e.g., 1^1H NMR monitoring in D2_2O at varying pH) to determine permissible reaction windows .

Q. What strategies address discrepancies in reported physicochemical properties (e.g., melting points)?

  • Methodological Answer :

  • Source Verification : Compare CAS numbers (e.g., 1194376-44-7 vs. 1523618-26-9 for hemioxalate derivatives) to confirm structural consistency .
  • In-House Calibration : Perform differential scanning calorimetry (DSC) to measure melting points and validate against literature .

Key Recommendations for Researchers

  • Safety : Prioritize PPE and rigorous spill protocols, especially given conflicting hazard data.
  • Validation : Independently verify stability and toxicity using in-house assays.
  • Documentation : Maintain detailed logs of batch-specific CAS numbers and handling conditions to resolve data discrepancies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.